molecular formula C16H19N3O3 B2641782 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide CAS No. 1235377-68-0

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide

Cat. No. B2641782
CAS RN: 1235377-68-0
M. Wt: 301.346
InChI Key: IKFQZRQNZBNRSS-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide is a chemical compound that has been of interest to researchers due to its potential for use in scientific research. This compound is a derivative of pyridazine and has been synthesized using various methods.

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have focused on the synthesis of novel heterocyclic compounds, such as pyridazine derivatives, due to their significant pharmaceutical importance. For instance, the synthesis and structure analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine demonstrated the potential of pyridazine analogs in medicinal chemistry. This compound was synthesized through a multi-step process involving the treatment of specific precursors, confirming its structure through spectroscopic techniques and X-ray diffraction. Theoretical calculations, including Density Functional Theory (DFT), were carried out to analyze the compound's electronic structure, indicating its potential utility in pharmaceutical applications (Sallam et al., 2021).

Biological Evaluation

Another area of application involves the biological evaluation of pyridazine derivatives. Studies have synthesized and evaluated various pyridazine-3(2H)-one derivatives as analgesic, anti-inflammatory, and non-ulcerogenic agents. These studies highlight the therapeutic potential of pyridazine derivatives, demonstrating significant COX-2 inhibitory activity and potential for pain management and inflammation reduction without causing gastrointestinal damage, indicating a promising area for further pharmaceutical development (Ibrahim et al., 2017).

Development of Novel Methodologies

Research has also focused on developing novel methodologies for the synthesis of pyridazine derivatives. This includes the creation of fused ring systems and the exploration of new synthetic routes that allow for the production of compounds with varied biological activities. For example, the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from starting materials like methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate showcases innovative approaches to crafting heterocyclic frameworks with potential application in drug development (Koza et al., 2013).

properties

IUPAC Name

2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-8-9-15(20)19(18-12)13(2)16(21)17-10-11-22-14-6-4-3-5-7-14/h3-9,13H,10-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFQZRQNZBNRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)propanamide

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